1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide -

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4473291
CAS Number:
Molecular Formula: C10H12N6O3
Molecular Weight: 264.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] This compound was investigated for the treatment of obesity and demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model. []
  • Relevance: MK-5596 shares a core structure with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, particularly the 5-methyl-1H-pyrazole-3-carboxamide moiety. Both compounds belong to the pyrazole-3-carboxamide class of compounds. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2, all of which contain a rare cysteine in the hinge region. []
  • Relevance: Both this compound and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide contain the 1-methyl-1H-pyrazol-4-yl substituent. This shared feature highlights a potential structure-activity relationship within this chemical class. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed to target T790M-containing double mutant EGFRs, which are implicated in resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). []
  • Relevance: PF-06459988 and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide both contain the 1-methyl-1H-pyrazol-4-yl group within their structures. This shared substructure suggests a potential for similar binding interactions or pharmacological properties. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: This compound is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including those with the T790M substitution. It is designed to treat non-small-cell lung cancer (NSCLC) and is currently undergoing Phase I clinical trials. []
  • Relevance: PF-06747775 and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide both incorporate a 1-methyl-1H-pyrazol-4-yl unit within their structures. This shared feature points to a possible connection in their structure-activity relationships and potential biological activities. []

5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives

  • Compound Description: This series of compounds was developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases. Modifications at the 5-position of the pyrazolopyrimidine and the 3-position of the pyrazole ring were key to improving potency, kinase selectivity, and pharmacokinetic properties. []
  • Relevance: This series shares the core structure of N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide. Both belong to the broader class of pyrazole carboxamides, suggesting potential similarities in their chemical properties and biological activities. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 is a novel pyrazole derivative exhibiting anti-inflammatory, analgesic, and vasorelaxant effects. [] Its mechanism of action involves the NO/cGMP pathway and calcium channels. []
  • Relevance: LQFM039 and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide share the 1H-pyrazol-4-yl pharmacophore. The presence of this common substructure suggests that these compounds might exhibit overlapping pharmacological profiles. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. Despite its high protein kinase selectivity, this compound exhibited broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats during preclinical safety evaluations. []
  • Relevance: This compound and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide share the 1-methyl-1H-pyrazol-4-yl moiety, suggesting potential similarities in their binding interactions and pharmacological profiles. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). [] This compound shows promise for treating cancers driven by the RAS/RAF/MEK/ERK signaling cascade. []
  • Relevance: While GDC-0994 features a 1-methyl-1H-pyrazol-5-yl moiety, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide has a 1-methyl-1H-pyrazol-4-yl group. This difference highlights the importance of the substitution position on the pyrazole ring in influencing the biological activity of these compounds. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a potential therapy for neovascular age-related macular degeneration. []
  • Relevance: Although Acrizanib targets a different receptor than 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, both compounds contain the 1-methyl-1H-pyrazol scaffold. This shared feature suggests these molecules might possess similar drug-like properties. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors based on the combined structural features of CA-4 analogs and indoles. []
  • Relevance: While 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide isn't a direct analog of these compounds, both share a pyrazole moiety. This common feature highlights the significance of pyrazole as a pharmacophore in diverse biological activities. []
  • Compound Description: This radical and its metal complexes were synthesized and studied for their magnetic properties. [] This research focuses on utilizing the metal-radical approach to develop multi-spin systems. []
  • Relevance: Both this radical and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide belong to the 1-methyl-pyrazol class of compounds. This emphasizes the versatility of this chemical scaffold in diverse chemical and biological applications. []
  • Compound Description: This series of compounds, characterized by a bi-heterocyclic scaffold, was synthesized to investigate their antiviral, insecticidal, and fungicidal activities. []
  • Relevance: This series shares a significant structural similarity with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, both containing the N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamide core. This close structural resemblance suggests a potential for overlapping biological activities. []
  • Compound Description: This compound's crystal structure was analyzed, revealing details about its conformation and intramolecular hydrogen bonding. []
  • Relevance: This compound, although structurally distinct from 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, shares the common feature of a substituted pyrazole ring. This highlights the prevalence of this heterocycle in diverse chemical entities. []

3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate

  • Compound Description: The crystal structure of this compound, including its unit cell parameters and bond lengths, has been elucidated. []
  • Relevance: This compound and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide both feature the 1-methyl-1H-pyrazole core structure. This shared scaffold emphasizes the relevance of this moiety in various chemical contexts. []

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

  • Compound Description: This compound, a di-Mannich derivative of curcumin pyrazole, was synthesized and characterized, showcasing improved water solubility compared to its parent compound. []
  • Relevance: This derivative, despite being structurally different from 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, highlights the importance of pyrazole derivatives in medicinal chemistry and the potential for enhancing their properties through structural modifications. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This study describes the synthesis and characterization of novel thiazole derivatives containing both pyrazole and triazole moieties. []
  • Relevance: While these compounds are structurally distinct from 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, they highlight the versatility of pyrazole as a building block in constructing diverse heterocyclic systems with potential biological activities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, designed as a structurally diverse backup for the previously discovered inhibitor 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. []
  • Relevance: Although structurally distinct, this compound's development highlights a common strategy in medicinal chemistry to discover structurally diverse backups with potentially improved drug-like properties, a concept relevant to the exploration of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide analogs. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This study focuses on the synthesis and structural characterization of two isostructural thiazole derivatives incorporating pyrazoline and triazole moieties. []
  • Relevance: While these compounds differ structurally from 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, their development highlights the continued interest and exploration of pyrazole-containing heterocycles in medicinal chemistry. []

N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Analogues

  • Compound Description: A series of analogues of SR141716, a potent and selective cannabinoid CB1 receptor antagonist, were synthesized by modifying the aminopiperidinyl moiety to investigate structure-activity relationships. []
  • Relevance: These compounds, particularly those retaining the pyrazole-3-carboxamide core, are closely related to 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide. Modifications in the aminopiperidinyl region and their effects on CB1 receptor binding affinity provide valuable insights for exploring structural variations around the pyrazole core in relation to their biological activity. []
  • Compound Description: MPP and MPM are cholecystokinin (CCK) antagonists. MPP displays mixed CCK antagonist activity, while MPM is CCK1 selective. These compounds were investigated for their CNS activity, including antidepressant and anxiolytic effects. []
  • Relevance: These compounds, along with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, belong to the pyrazole-containing carboxamide or urea class of compounds. Despite targeting different receptors, this shared structural motif suggests a potential for overlapping pharmacological properties. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. [] It demonstrates promising anticancer activity and has entered clinical trials. []
  • Relevance: While Hu7691 targets Akt and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide may have a different target, both compounds contain a substituted 1-methyl-1H-pyrazole group. This shared substructure suggests a potential for similar binding interactions within their respective targets. []

Bis(pyrazolato)-Based Metal–Organic Frameworks with 4,4′-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl

  • Compound Description: This research focuses on synthesizing metal-organic frameworks using a flexible bis(pyrazolato)-based ligand, highlighting their thermal stability and potential applications in materials science. []
  • Relevance: While not directly comparable to 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, this research underscores the importance of pyrazole-based ligands in material design and their ability to form stable structures, potentially influencing the design and properties of related compounds. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a high-affinity cannabinoid CB2 receptor antagonist. Molecular modeling and SAR studies have revealed that its amide group and aromatic stacking interactions are crucial for its activity. []
  • Relevance: SR144528 shares the pyrazole-3-carboxamide moiety with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide. Understanding the binding interactions of SR144528 can provide insights into how modifications around the pyrazole core, especially in the amide region, might influence target affinity and selectivity. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist exhibiting weight-loss efficacy in diet-induced obese mice. []
  • Relevance: Although this compound is structurally complex compared to 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, it highlights the potential of modifying the pyrazole-3-carboxamide core to achieve specific pharmacological properties, such as peripheral restriction and improved drug-likeness. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), showing promising antitumor activity, especially in combination with the EGFR inhibitor osimertinib. []
  • Relevance: While AZD4205 targets JAK1 and may have different biological effects than 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, both compounds feature a 1-methyl-pyrazole moiety. This shared substructure emphasizes the versatility of this chemical group in drug design. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

  • Compound Description: This triazole compound has been synthesized and characterized, demonstrating moderate fungicidal activity. []
  • Relevance: Although structurally distinct from 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, this compound highlights the application of pyrazole-containing compounds in developing new fungicidal agents. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. Studies suggest that its N1 aromatic ring may play a crucial role in its binding interaction with the receptor. []
  • Relevance: SR141716 shares the pyrazole-3-carboxamide core with 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, suggesting that this structural feature may be essential for interacting with cannabinoid receptors. Understanding the binding mode of SR141716 can provide insights for designing and optimizing novel cannabinoid receptor ligands based on the pyrazole-3-carboxamide scaffold. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist identified through a high-throughput screening campaign. It displays potent antiplatelet and antithrombotic activities. []
  • Relevance: Although SAR216471 and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide target different receptors, they both contain a substituted pyrazole ring. This shared structural feature highlights the importance of this heterocycle in medicinal chemistry and its potential for diverse biological activities. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor that showed significant effects in rodent models for schizophrenia. Its development involved the exploration of various heteroaromatic rings to enhance GlyT1 inhibitory activity. []
  • Relevance: This compound and 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide share the common structural feature of a substituted pyrazole ring. Although targeting different biological targets, this similarity emphasizes the importance of the pyrazole scaffold in medicinal chemistry and its potential for interacting with a range of biological targets. []

Properties

Product Name

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide

Molecular Formula

C10H12N6O3

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C10H12N6O3/c1-14-5-7(4-12-14)3-11-10(17)9-8(16(18)19)6-15(2)13-9/h4-6H,3H2,1-2H3,(H,11,17)

InChI Key

AZLFTJKJINJJRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.